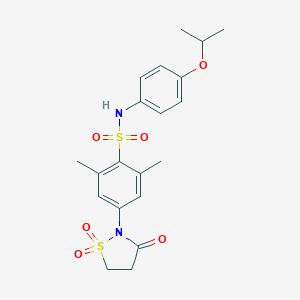
3-pyrrolidin-1-yl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyrrolidin-1-yl-1H-quinoxalin-2-one, also known as PPQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol.
Mecanismo De Acción
The mechanism of action of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is not yet fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of oxidative stress. 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one for lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is its relatively high cost compared to other compounds used in research.
Direcciones Futuras
There are many potential future directions for research involving 3-pyrrolidin-1-yl-1H-quinoxalin-2-one. One area of interest is in the development of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one-based anti-cancer drugs. Another area of interest is in the study of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's effects on mitochondrial function and energy metabolism, which could lead to the development of new treatments for metabolic disorders such as diabetes. Additionally, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's anti-inflammatory and anti-oxidant properties could be further explored for their potential applications in the treatment of chronic inflammatory diseases.
Métodos De Síntesis
3-pyrrolidin-1-yl-1H-quinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-diaminopyridine with α-bromoacetophenone, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. This method has been optimized to produce 3-pyrrolidin-1-yl-1H-quinoxalin-2-one with high yield and purity.
Aplicaciones Científicas De Investigación
3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry, where 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has shown potential as an anti-cancer agent. Studies have shown that 3-pyrrolidin-1-yl-1H-quinoxalin-2-one can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZKRFSZKAKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyrrolidin-1-yl-1H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)

